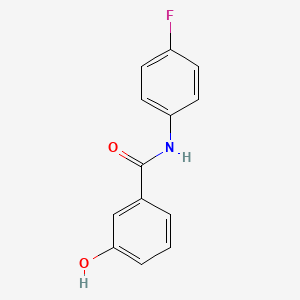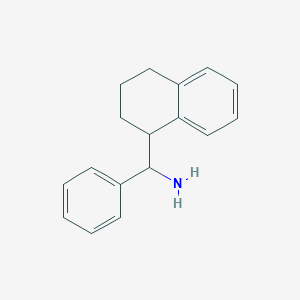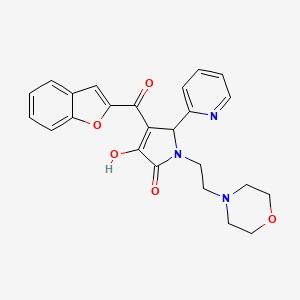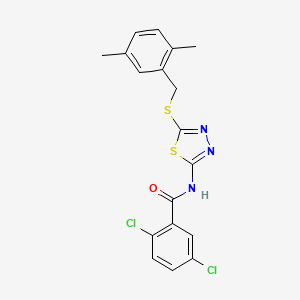![molecular formula C13H17N3OS B2362405 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-amine CAS No. 100988-22-5](/img/structure/B2362405.png)
5-[(4-Tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-Tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-amine (TBPT) is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TBPT belongs to the class of thiadiazole compounds and has been studied extensively for its pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Antiproliferative and Antimicrobial Properties
1,3,4-thiadiazole derivatives, including compounds similar to 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-amine, have demonstrated significant biological activities. A study explored Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, revealing potent DNA protective abilities and antimicrobial activities. Certain compounds showed strong effectiveness against cancer cell lines and S. epidermidis, indicating potential in antiproliferative and antimicrobial applications (Gür et al., 2020).
Versatile Biological Activities
Another study highlighted the significance of 1,3,4-thiadiazole compounds in treating various pathological conditions such as inflammation, pain, and hypertension. These derivatives have diverse applications as antibacterial, anticancer, antifungal, anti-inflammatory, and antidepressant agents, underscoring their versatility in therapeutic contexts (Ameen & Qasir, 2017).
Ring Opening and Base Reactions
The behavior of thiadiazole compounds under the influence of bases has been studied, providing insights into the chemical transformations and potential applications in synthetic chemistry. The reaction patterns, including ring opening and formation of different derivatives, have implications for designing new molecules with targeted properties (Maadadi et al., 2017).
Anti-inflammatory Potential
A study on 1,3,4-thiadiazole di-tert-butylphenol derivatives, closely related to the compound , identified significant anti-inflammatory potential. These derivatives, particularly 5-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-1,3,4-thiadiazole-2(3H)-thione, exhibited potent inhibitory activities against inflammation models in rats (Mullican et al., 1993).
Antitubercular Activity
1,3,4-thiadiazole derivatives have also shown promising results as antitubercular agents. A library of phenothiazine and 1,3,4-thiadiazole hybrid derivatives displayed significant inhibition activity against Mycobacterium tuberculosis, presenting a potential avenue for developing new antitubercular medications (Ramprasad et al., 2015).
Antioxidant and Anti-inflammatory Activities
A class of 5-(styrylsulfonylmethyl)-1,3,4-oxadiazol/thiadiazol-2-amine derivatives showed notable antioxidant and anti-inflammatory activities. These compounds, such as 2-amino-3-chloro-N-(5-(4-methylstyrylsulfonylmethyl)-1,3,4-oxadiazol-2-yl)-propanamide, demonstrated greater antioxidant activity than standard ascorbic acid, highlighting their potential in medicinal chemistry (Sravya et al., 2019).
Eigenschaften
IUPAC Name |
5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-13(2,3)9-4-6-10(7-5-9)17-8-11-15-16-12(14)18-11/h4-7H,8H2,1-3H3,(H2,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOHHKIXCSPREX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=NN=C(S2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 5-amino-1-(8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B2362323.png)

![N-[4-(2-Amino-2-oxoethyl)-1,3-thiazol-2-yl]-6-cyclopropylpyrimidine-4-carboxamide](/img/structure/B2362327.png)



![4-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]benzoic acid](/img/structure/B2362333.png)
![3-tert-Butylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B2362336.png)


![(5aR,8S)-Octahydro-pyrrolo[1,2-b][1,2]thiazepine-8-carboxylic acid 1,1-dioxide](/img/structure/B2362339.png)
![7-((5-Chlorothiophen-2-yl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2362341.png)
![3-(2-chloro-6-fluorobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2362343.png)
